2H-Phosphindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
919766-09-9 |
|---|---|
Molecular Formula |
C8H7P |
Molecular Weight |
134.11 g/mol |
IUPAC Name |
2H-phosphindole |
InChI |
InChI=1S/C8H7P/c1-2-4-8-7(3-1)5-6-9-8/h1-5H,6H2 |
InChI Key |
RARZINNQKHNTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=CC2=P1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Phosphindole and Its Derivatives
De Novo Ring Construction Approaches
The formation of the 2H-phosphindole core from acyclic precursors can be achieved through various de novo ring construction strategies. These methods involve the formation of the five-membered phosphorus-containing ring through cyclization reactions, multi-component reactions, or radical-mediated processes.
Cyclization Reactions for Phosphindole Core Formation
Cyclization reactions represent a fundamental approach to the synthesis of the phosphindole scaffold. These methods typically involve the formation of one or more carbon-phosphorus or carbon-carbon bonds in an intramolecular fashion to construct the heterocyclic ring.
A powerful strategy for the construction of the phosphindole ring system involves the intramolecular cyclization of ortho-alkynylarylphosphines. This approach leverages the reactivity of the alkyne and phosphine (B1218219) moieties to facilitate ring closure. For instance, the reaction of a carborane-supported phosphine with an alkyne fragment has been shown to result in an intramolecular cyclization, leading to a carborane-fused phosphole. nsf.gov While not a direct synthesis of a simple this compound, this demonstrates the potential of intramolecular reactions between phosphines and alkynes for the formation of phosphole-containing ring systems. nsf.gov
A divergent intramolecular reaction of phosphine-tethered alkynes in a protic solvent has also been developed, providing access to a variety of (Z)-alkenylphosphine oxides and phospholane (B1222863) oxides. The course of these reactions is highly dependent on the reaction conditions and the molecular structure of the starting material. This methodology highlights the tunable reactivity of phosphine-alkyne systems, which could potentially be adapted for the synthesis of this compound derivatives.
The following table provides a generalized representation of this synthetic approach:
| Starting Material | Reagents and Conditions | Product |
| ortho-Alkynylarylphosphine | Catalyst/Heat | This compound derivative |
| Phosphine-tethered alkyne | Base, Protic Solvent | (Z)-Alkenylphosphine oxide or Phospholane oxide |
Intramolecular annulation reactions provide another versatile route to the phosphole scaffold within the this compound framework. These strategies often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. Phosphine-catalyzed annulation reactions have emerged as a powerful tool for the construction of various heterocyclic systems. For example, phosphine-catalyzed [3+2] and [4+1] annulation reactions have been successfully employed in the synthesis of spiro-compounds and other complex architectures. While direct applications to this compound synthesis are still emerging, these methodologies offer significant potential for the construction of the phosphole ring.
The general principle of phosphine-triggered annulation reactions involves the nucleophilic addition of a phosphine to an activated unsaturated system, generating a zwitterionic intermediate that can then participate in a variety of cyclization pathways.
Multi-Component Reactions for Diverse Phosphindole Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of phosphindole derivatives, allowing for the rapid generation of molecular diversity.
A notable example is the three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide. sioc-journal.cn Depending on the catalyst and reaction conditions, this reaction can selectively yield phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydroisoquinoline, or 2H-isoindoline derivatives. Specifically, the use of a silver acetate (B1210297) catalyst selectively produces the (2,3-disubstituted-2H-isoindol-1-yl)diphenylphosphine oxide, a derivative of this compound. sioc-journal.cn
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| 2-(Phenylethynyl)benzaldehyde | Aniline | Diphenylphosphine oxide | Silver Acetate | (2,3-Diphenyl-2H-isoindol-1-yl)diphenylphosphine oxide |
| 2-(Phenylethynyl)benzaldehyde | Benzylamine | Diphenylphosphine oxide | Silver Acetate | (2-Benzyl-3-phenyl-2H-isoindol-1-yl)diphenylphosphine oxide |
This approach allows for the introduction of various substituents on the nitrogen and at the 3-position of the phosphindole ring, providing a versatile route to a library of derivatives.
Radical-Mediated Cyclization Processes Involving Phosphorus-Centered Radicals
Radical cyclization reactions involving phosphorus-centered radicals offer a unique and powerful method for the construction of the phosphindole core. These reactions are typically initiated by the generation of a phosphorus-centered radical, which then undergoes an intramolecular addition to a tethered unsaturated moiety, such as an alkene or alkyne, to form the heterocyclic ring.
A photocatalytic method has been developed for the synthesis of C3-functionalized indoles through the radical annulation of nitroarenes and alkenes, mediated by triphenylphosphine (B44618) (PPh3). researchgate.net This process involves the generation of a phosphine radical cation, which facilitates the activation of the nitroarene and subsequent cyclization. researchgate.net While this method leads to indole (B1671886) derivatives, it showcases the potential of phosphine-mediated radical processes in the formation of fused five-membered heterocyclic rings.
Stereoselective Synthesis of P-Stereogenic Phosphindole Derivatives
The synthesis of enantiomerically pure P-stereogenic phosphindoles is of great importance due to their potential as chiral ligands in asymmetric catalysis. A significant advancement in this area is the catalytic kinetic resolution of racemic phosphindole oxides. researchgate.net
This method utilizes a rhodium-catalyzed diastereo- and enantioselective conjugate addition to achieve the kinetic resolution of racemic phosphindole oxides, providing access to enantiopure P-stereogenic phosphindane and phosphindole derivatives. This process is characterized by high efficiency, with a selectivity factor (s factor) of up to >1057, and excellent stereoselectivities, with diastereomeric ratios greater than 20:1 and enantiomeric excesses up to >99%. researchgate.net
The following table summarizes the key aspects of this kinetic resolution:
| Substrate | Catalyst System | Outcome |
| Racemic Phosphindole Oxide | Rhodium catalyst with a chiral ligand | Enantiopure P-Stereogenic Phosphindane Oxide and recovered enantiopuer Phosphindole Oxide |
This strategy not only provides access to chiral phosphindole derivatives but also to the corresponding saturated phosphindane structures, which are also valuable as chiral ligands. The development of direct asymmetric syntheses of P-stereogenic phosphindoles from achiral precursors remains an active area of research.
Catalytic Kinetic Resolution of Racemic Phosphindole Oxides
The kinetic resolution of racemic phosphindole oxides presents an effective method for obtaining enantiomerically enriched P-chiral compounds. One notable approach involves a rhodium-catalyzed asymmetric arylation. This process has demonstrated high efficiency under mild conditions, achieving selectivity factors of up to 569 through the use of a chiral diene ligand. nih.gov This method allows for the separation of racemic mixtures to yield enantiopure benzophosphole derivatives.
Another strategy employs the Rh-catalyzed asymmetric addition of organoboronic acids to racemic phosphindole oxides. rsc.org This reaction, conducted in the presence of a rhodium catalyst and a chiral ligand in a tetrahydrofuran (B95107) (THF) and water solvent system, proceeds over 20 hours at 70 °C. The importance of such P-stereogenic heterocycles is underscored by their extensive application as privileged chiral ligands and as bioactive compounds. rsc.org
| Catalyst System | Reactants | Conditions | Selectivity Factor (s) | Ref |
| [RhCl(L4)]2 / Chiral Diene* | Racemic Phosphindole Oxide, Organoboronic Acid | THF/H2O, KOH, 70°C, 20h | Up to 569 | nih.govrsc.org |
Asymmetric Conjugate Addition Strategies
Asymmetric conjugate addition represents a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of chiral phosphindole precursors. libretexts.org While direct application to this compound synthesis is an area of ongoing research, the principles have been widely demonstrated with related heterocyclic systems like oxindoles. nih.govnih.govresearchgate.net
These reactions often utilize chiral catalysts, such as chiral phosphines or organocatalysts, to control the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated system. nih.govlibretexts.org For instance, the conjugate addition of organozinc reagents to α,β-unsaturated compounds, facilitated by chiral ligands like phosphoramidites derived from BINOL, has proven effective for creating chiral carbon skeletons with high enantiomeric excess. libretexts.org The adaptation of these strategies to α,β-unsaturated phosphindole precursors could provide a viable route to enantiomerically enriched this compound derivatives.
Diastereoselective Synthesis of Chiral Phosphindole-Containing Structures
The diastereoselective synthesis of molecules containing a chiral phosphindole unit has been successfully applied in the creation of complex structures like heterohelicenes. researchgate.net In these syntheses, the inherent chirality at the phosphorus center of a 1H-phosphindole or dibenzophosphole unit directs the helical chirality of the final helicene product during a photochemical cyclization reaction. researchgate.net
By starting with enantiomerically pure P-menthylphosphole-oxide units, this method yields enantiopure helical compounds. The resulting helical phosphine oxides can be reduced to the corresponding helical phosphines, which have applications as ligands in transition-metal complexes. researchgate.net This approach highlights how a stereogenic phosphorus center can effectively control the diastereoselectivity of a complex chemical transformation.
Photochemical Synthetic Routes to Phosphindole Systems
Photochemical methods offer unique pathways to complex phosphindole-containing molecules, leveraging light to induce cyclization and other transformations that might be challenging under thermal conditions.
Photocyclization of Stilbene (B7821643) Precursors for Helical Phosphindoles
A prominent photochemical approach for synthesizing phosphole-containing helicenes is the oxidative photocyclization of stilbene precursors. researchgate.netnih.gov This method involves olefins substituted with 1H-phosphindole or dibenzophosphole moieties. researchgate.net Under UV irradiation, these stilbene derivatives undergo cyclization to form the characteristic helical structure of helicenes. nih.govlibretexts.org
The stereogenic phosphorus center in the starting material plays a crucial role in controlling the screw sense of the resulting helical chirality. nih.gov This allows for the synthesis of enantiomerically pure helical compounds when starting from enantiopure precursors. The terminal phosphole units in the resulting helicenes can undergo further photochemical [2+2] annulations, leading to dimeric helical structures. nih.gov
| Precursor Type | Reaction | Key Feature | Product | Ref |
| Stilbene with 1H-phosphindole unit | Oxidative Photocyclization | P-chirality dictates helical sense | Phosphahelicene | researchgate.netnih.gov |
| Olefin with dibenzophosphole substituent | Oxidative Photocyclization | Enantiopure precursors yield enantiopure products | Dimeric Helicenes | researchgate.net |
Metal-to-Ligand Charge Transfer Induced Ligand Dissociation and Tautomerization
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) are photochemical processes that can induce reactivity in coordination complexes. In an LMCT process, absorption of light promotes an electron from a ligand-based orbital to a metal-based orbital, leading to an excited state where the ligand is oxidized and the metal is reduced. rsc.orgnih.gov This can weaken the metal-ligand bond, potentially leading to homolytic cleavage and the generation of a ligand radical and a reduced metal center. nih.gov
While not yet specifically detailed for this compound, this principle could be applied to a metal complex containing a phosphindole-based ligand. An LMCT event could lead to the dissociation of the phosphindole ligand. The resulting phosphindole radical or a related intermediate could then undergo tautomerization from the more stable 1H-phosphindole form to the more reactive this compound tautomer, which can then be trapped or used in subsequent reactions. This represents a potential, albeit underexplored, photochemical route to access the this compound system.
Functionalization and Derivatization Strategies
The functionalization of the this compound core is crucial for tuning its properties and for its incorporation into larger, more complex molecular architectures. Research has shown that the this compound system can undergo various reactions, including cycloadditions and C-H bond activations.
One notable reaction involves the activation of carbon disulfide (CS2) by a this compound complex containing a low-coordinate phosphadiene moiety. This leads to a hetero-Diels-Alder reaction, constructing structurally complex P,S-polycyclic products. nih.gov This demonstrates the unique reactivity of the low-coordinate organophosphorus species.
Furthermore, computational studies have pointed towards the potential for intramolecular C-H bond activation with a this compound derivative, suggesting pathways for further functionalization. researchgate.net The chemistry of transient 2H-phospholes, which are isoelectronic with the cyclopentadienyl (B1206354) anion, includes [4+2]-cycloaddition reactions and deprotonation to form aromatic phospholide ions, indicating a rich reaction landscape for derivatization. scilit.com
Late-Stage Functionalization via Halogenation and Cross-Coupling
Late-stage functionalization is a powerful strategy for diversifying complex molecules, and halogenation followed by cross-coupling is a cornerstone of this approach. While specific examples detailing the halogenation of 2H-phosphindoles and their subsequent cross-coupling are not extensively documented in the reviewed literature, the principles of this methodology are well-established for a wide range of heterocyclic compounds. This approach would typically involve the regioselective introduction of a halogen atom (bromine or iodine) onto the this compound core. This halogenated intermediate then serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.
This two-step sequence allows for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the phosphindole ring, enabling the synthesis of a diverse array of derivatives. The reactivity of the halogenated this compound would be influenced by the position of the halogen and the nature of the substituents on the phosphorus atom and the fused benzene (B151609) ring. For instance, a bromo-substituted this compound could be coupled with an arylboronic acid (Suzuki reaction) to introduce a new aryl group, thereby modifying the electronic and steric properties of the molecule.
A representative, albeit generalized, reaction scheme is presented below, illustrating the potential for this synthetic strategy.
| Entry | Halogenated this compound | Coupling Partner | Catalyst/Conditions | Product |
| 1 | Bromo-2H-phosphindole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Aryl-2H-phosphindole |
| 2 | Iodo-2H-phosphindole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-2H-phosphindole |
This table is illustrative and based on general cross-coupling methodologies, as specific examples for this compound were not detailed in the provided search results.
C-H Functionalization for π-Extended Systems
Direct C-H functionalization has emerged as an atom-economical and efficient method for the synthesis of complex organic molecules. In the context of this compound chemistry, this approach has been utilized to create π-extended systems through intramolecular C-H activation.
Recent research has uncovered an unexpected intramolecular C-H bond activation within a this compound derivative. researchgate.netunive.it This reaction is driven by the ambiphilic nature of the phosphorus/carbon couple within the five-membered ring, which is modulated by structural resonance. researchgate.netunive.it
In a notable example, a 2-phenyl-2H-phosphindole derivative, upon coordination to a tungsten pentacarbonyl fragment, undergoes an intramolecular C-H activation of the ortho-C-H bond of the phenyl group at the phosphorus center. This process leads to the formation of a new P-C bond and a tricyclic phosphacyclic system. This transformation highlights the unique reactivity of the this compound scaffold and its potential for the construction of complex, π-extended architectures.
The reaction is believed to proceed through a mechanism where the polarizable P-C3 unit within the this compound ring facilitates the formation of an electrophilic phosphorus center and a nucleophilic carbon atom. researchgate.netunive.it This electronic arrangement, combined with the geometric constraints of the molecule, enables the activation of a typically inert C-H bond.
| Reactant | Conditions | Product | Yield (%) |
| 2-phenyl-2H-phosphindole-W(CO)₅ | Toluene, 110 °C | Tricyclic phosphacycle-W(CO)₅ | Not specified |
Data derived from qualitative descriptions of the intramolecular C-H activation of a this compound derivative. researchgate.netunive.it
Accessing Phosphonium (B103445) Salts from Phosphine Oxides
Phosphonium salts are valuable intermediates in organic synthesis, most notably for their use in the Wittig reaction. A common route to phosphonium salts involves the quaternization of phosphines. However, an alternative and increasingly utilized method is the conversion of phosphine oxides to phosphonium salts. This approach is particularly useful when the corresponding phosphine is difficult to access or handle.
While the direct conversion of this compound oxides to their corresponding phosphonium salts is not explicitly detailed in the available literature, established methodologies for other phosphine oxides can be applied. A general and effective method involves the reaction of a phosphine oxide with a Grignard reagent in the presence of a suitable activating agent, often a halosilane. This process is thought to proceed through the formation of an intermediate halophosphonium salt, which is then alkylated or arylated by the Grignard reagent.
For a hypothetical this compound oxide, the reaction with an organomagnesium halide (R-MgX) would introduce a new organic substituent at the phosphorus center, converting the P=O bond into a P-R bond and generating a phosphonium cation. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl and aryl groups.
The general transformation can be represented as follows:
| This compound Oxide | Reagents | Product |
| 2-Aryl-2H-phosphindole 2-oxide | 1. Activating Agent (e.g., SiCl₄) 2. R-MgX | [2-Aryl-2-R-2H-phosphindolium]⁺ X⁻ |
This table illustrates a plausible synthetic route based on general methods for the conversion of phosphine oxides to phosphonium salts, as specific examples for this compound oxides were not found in the provided search results.
Reactivity and Reaction Mechanisms of 2h Phosphindole
Fundamental Reactivity of the Phosphorus Center
The phosphorus atom in 2H-phosphindole is the primary site of its chemical reactivity, capable of engaging in a variety of transformations. Its behavior is dictated by the accessibility of its lone pair of electrons and the polarizability of the P-C bonds within the five-membered ring.
Electrophilic and Nucleophilic Behavior at Phosphorus
The phosphorus center in this compound exhibits ambiphilic character, meaning it can act as both an electrophile and a nucleophile. researcher.life A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. pearson.com
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into this dual reactivity. researcher.liferesearchgate.net These calculations reveal that the polarizable PC3 unit within the five-membered ring facilitates the formation of a spatially separated, kinetically accessible ambiphilic phosphorus/carbon couple. researchgate.netresearchgate.net This results in an electrophilic phosphorus atom (P+) and a nucleophilic carbon atom (C-). researchgate.net The reactivity of this couple is modulated by structural resonance. researchgate.netresearchgate.net In reactions with nucleophilic sites, the phosphorus atom of the this compound selectively reacts. researchgate.net This electrophilic nature is a key feature in its reactions, including intramolecular C-H bond activation and dearomatization reactions. researchgate.net
Conversely, the phosphorus atom can also exhibit nucleophilic behavior, a common characteristic of trivalent phosphorus compounds which readily undergo both electrophilic and nucleophilic substitution reactions. mdpi.com This nucleophilic character is essential for its participation in various synthetic transformations.
Redox Transformations: Oxidation to Phosphine (B1218219) Oxides and Subsequent Reduction
2H-Phosphindoles, like other phosphines, can undergo oxidation to form the corresponding phosphine oxides. wikipedia.orgmagritek.com This transformation involves the conversion of the trivalent phosphorus atom to a pentavalent state. The oxidation can be achieved using various oxidizing agents, including air (O2) and hydrogen peroxide (H2O2). wikipedia.org The resulting phosphindole oxides are stable compounds with applications in fields such as photodynamic therapy. nih.gov For instance, certain phosphindole oxide-based photosensitizers have been developed for their ability to generate Type I reactive oxygen species (ROS), which can induce cell death through endoplasmic reticulum stress. nih.gov
The reduction of phosphine oxides back to the corresponding phosphines is a crucial process for the recovery and recycling of phosphorus-based ligands and catalysts. rsc.org Various methods have been developed for this reduction, often employing silanes as reducing agents. organic-chemistry.orgmdpi.com For example, polymethylhydrosiloxane (B1170920) (PMHS), an inexpensive byproduct of the silicone industry, has been shown to be an effective reducing agent for phosphine oxides at high temperatures. mdpi.com Other methods involve the use of catalytic amounts of specific phosphoric acid esters with silanes, which can proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org The stereochemistry of these reduction reactions can vary, with some methods proceeding with retention of configuration at the phosphorus center, while others result in inversion. organic-chemistry.org
Dearomatization and Cycloaddition Reactions
2H-Phosphindoles are highly effective reagents in dearomatization and cycloaddition reactions, enabling the rapid construction of complex, three-dimensional polycyclic structures from simple planar aromatic precursors. acs.org
Dearomatization Reactions with (Hetero)arenes
Dearomatization reactions are powerful synthetic tools for increasing molecular complexity. nih.govresearchgate.net this compound complexes have demonstrated a unique ability to undergo thermal dearomatization [4+2] cycloaddition reactions with non-activated benzene (B151609) derivatives. acs.orgnih.govx-mol.net This reactivity is notable because arene rings are generally resistant to cycloaddition due to the thermodynamic penalty of disrupting their aromaticity. researchgate.net
Transient this compound, often generated in situ, acts as a reactive phosphadiene system in these transformations. researchgate.netnih.gov It can react with a wide array of non-activated aromatic carbocycles and heterocycles, including benzene, naphthalene, anthracene, phenanthrene (B1679779), furan, thiophene, pyrrole, and pyridine. researchgate.netnih.gov These reactions provide concise access to a variety of polycyclic fused rings with a phosphorus atom at the bridgehead. researchgate.netnih.gov The high reactivity of the this compound complex as a 4π component in these cycloadditions has been highlighted by DFT calculations, which show a lower activation energy compared to analogous reactions with this compound alone or 2H-indene. acs.org
[4+2] Cycloaddition of this compound Complexes
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis. This compound complexes serve as potent 4π components in these reactions. acs.org A significant example is the thermal dearomatization [4+2] cycloaddition between a this compound tungsten complex and benzene derivatives. acs.orgnih.govx-mol.net This reaction proceeds smoothly to yield complex peri-fused heptacyclic skeletons. acs.org
The scope of this dearomatization [4+2] cycloaddition has been explored with various monosubstituted benzenes, such as toluene, yielding regioisomeric adducts in good combined yields. acs.org The structures of these products have been confirmed by X-ray analysis. acs.org These reactions demonstrate that non-activated (hetero)arenes can effectively function as 2π systems in [4+2] cycloadditions with highly reactive this compound complexes. researchgate.netnih.gov
Hetero-Diels-Alder Cycloaddition Reactions with Dienophiles
In addition to reacting with carbon-based dienophiles, 2H-phosphindoles also participate in hetero-Diels-Alder reactions with dienophiles containing heteroatoms. These reactions further expand the synthetic utility of 2H-phosphindoles for constructing diverse heterocyclic systems.
A notable example is the successive hetero-Diels-Alder reaction between 2H-phosphindoles and carbon disulfide (CS2). researchgate.netresearchgate.netacs.org This reaction leads to the construction of two bridged rings and one spirocycle simultaneously, affording structurally complex P,S-polycyclic products. researchgate.netacs.org The reaction mechanism involves the two this compound molecules approaching the C=S bond in a head-to-head fashion to minimize steric hindrance. researchgate.netacs.org This transformation highlights the unique reactivity of low-coordinate organophosphorus species and their potential in small molecule activation. researchgate.netacs.org
Furthermore, transient 2H-phospholes, which are structurally related to 2H-phosphindoles, have been shown to react with aldehydes in [4+2] P-O cycloadditions. acs.org These reactions yield cycloadducts with varying stereochemistry. acs.org The reaction of 2H-phospholes with α,β-unsaturated aldehydes can occur at both the C=O and C=C bonds. acs.org
Intramolecular Reactivity Pathways
Recent research has unveiled the capacity of this compound derivatives to undergo notable intramolecular reactions, specifically C-H and C-CAr bond activations. These processes highlight the inherent reactivity of the phosphindole scaffold and its potential for mediating complex chemical transformations often associated with transition metals. researchgate.net
Intramolecular C-H Bond Activation Mediated by this compound Derivatives
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in uncovering an unexpected intramolecular C-H bond activation pathway in this compound derivatives. nih.govresearchgate.net This process is a significant discovery, expanding the known reaction mechanisms available to this class of organophosphorus compounds. nih.gov The activation is facilitated by the unique electronic structure of the this compound ring system.
C-CAr Bond Activation Processes Orchestrated by this compound
Beyond C-H activation, this compound has demonstrated the ability to orchestrate the cleavage of robust C-CAr (carbon-aromatic carbon) bonds. nih.govresearcher.life This reactivity is particularly noteworthy as C-C bond activation is a challenging transformation in organic chemistry. Theoretical calculations have shown that this C-C bond cleavage is energetically feasible and thermodynamically favored, proceeding through an electrophilic rearrangement and a 1,9-aryl migration without the formation of strained intermediates. acs.org This capability positions this compound as a promising mediator for reactions involving the reconstruction of carbon skeletons.
Ambiphilic Reactivity of the PC3 Unit
The reactivity of this compound is profoundly influenced by the ambiphilic nature of its phosphorus-carbon (PC3) unit. This duality, where the phosphorus atom can act as an electrophile and a carbon atom as a nucleophile, is central to its diverse chemical behavior.
Formation and Reactivity of Electrophilic Phosphorus (P⁺) and Nucleophilic Carbon (C⁻) Couple
Within the five-membered ring of this compound, the polarizable PC3 unit facilitates the formation of a distinct electrophilic phosphorus (P⁺) and nucleophilic carbon (C⁻) couple. researchgate.netnih.govresearchgate.net This charge-polarized P⁺/C⁻ pair is a key feature that governs the regioselectivity observed in various reactions. researchgate.net For instance, in [4+2] cycloaddition reactions with molecules like indole (B1671886), pyridine, isoquinoline, and carbon disulfide (CS₂), the phosphorus atom consistently reacts with the nucleophilic site of the reaction partner. researchgate.net DFT calculations have confirmed the existence of this kinetically accessible ambiphilic couple. nih.govresearcher.liferesearchgate.netresearchgate.net
Modulation of Reactivity through Structural Resonance and Geometric Constraints
The reactivity of the ambiphilic P⁺/C⁻ couple in this compound is not static but is modulated by both structural resonance and geometric constraints. nih.govresearcher.liferesearchgate.net The spatial separation of the electrophilic phosphorus and nucleophilic carbon centers is imposed by the geometry of the five-membered ring. nih.gov Furthermore, π-electron fluctuation and structural resonance effects play a crucial role in tuning the reactivity of this ambiphilic system. researchgate.netnih.govresearchgate.net These factors collectively contribute to the unique and often unexpected reactivity patterns observed for 2H-phosphindoles, allowing for transformations such as dearomatization reactions and the activation of small molecules. researchgate.netresearchgate.net
Ring Transformations
2H-Phosphindoles are highly reactive intermediates that can undergo a variety of ring transformations, most notably through cycloaddition reactions. researchgate.net Their ability to act as a phosphadiene system allows them to participate in phospha-Diels-Alder reactions with a broad spectrum of non-activated aromatic and heterocyclic compounds. researchgate.netresearchgate.net This includes substrates such as naphthalene, anthracene, phenanthrene, furan, thiophene, pyrrole, and pyridine, leading to the formation of polycyclic fused rings with a phosphorus atom at the bridgehead. researchgate.netresearchgate.net
A significant example of this reactivity is the reaction with carbon disulfide (CS₂). The interaction between 2H-phosphindoles and CS₂ results in a successive hetero-Diels-Alder reaction, which concurrently forms two bridged rings and one spirocycle, yielding structurally complex P,S-polycyclic products. researchgate.netacs.org This unique reactivity underscores the potential of low-coordinate organophosphorus species in the activation of small molecules and the construction of intricate molecular architectures. researchgate.netacs.org
Ring Expansion and Ring Opening Phenomena
While direct, simple ring expansion of the this compound five-membered ring is not a commonly documented primary reaction pathway, its high reactivity often leads to the formation of larger, more complex polycyclic systems which can be viewed as a form of ring annulation or expansion. The transient nature of this compound means it is typically generated in situ from a more stable precursor, such as a 7-phosphanorbornadiene complex, and immediately trapped. researchgate.net
One of the principal reaction types for this compound is the hetero-Diels-Alder or [4+2] cycloaddition, where it acts as a phosphadiene system. nih.govresearchgate.net This reactivity allows for the construction of new fused ring systems. For instance, transient this compound complexes react with a range of non-activated aromatic and heterocyclic compounds like naphthalene, anthracene, and phenanthrene. nih.govresearchgate.net In these reactions, the arene acts as a 2π electron system, leading to the formation of polycyclic fused rings with a phosphorus atom at the bridgehead. nih.gov
A notable example involves the reaction of a this compound complex with carbon disulfide (CS₂). This reaction proceeds via a successive hetero-Diels-Alder mechanism, where two molecules of the this compound react with one molecule of CS₂. researchgate.netresearchgate.net This process simultaneously constructs two bridged rings and a spirocycle, resulting in complex phosphorus- and sulfur-containing polycyclic products. researchgate.netresearchgate.net The reaction showcases the ability of the low-coordinate phosphadiene moiety to activate small molecules and engage in complex cyclizations. researchgate.net
Ring-opening reactions have been observed in related phosphole derivatives, which can provide insight into potential pathways for 2H-phosphindoles. For example, the reactive P-N bond in 1-phospha-2-azanorbornenes, which can be formed from 2H-phospholes, is readily cleaved by nucleophiles like simple alcohols. researchgate.netresearchgate.net This cleavage results in the formation of P-chiral 2,3-dihydrophosphole derivatives. researchgate.netresearchgate.net The reversibility of such reactions is a key aspect, though it can sometimes be prevented, for instance, by sulfurization of the phosphorus atom to block its lone pair of electrons. researchgate.netresearchgate.net
| Reactant | Reaction Type | Product Description | Reference |
| Naphthalene, Anthracene, Phenanthrene | [4+2] Cycloaddition | Polycyclic fused rings with a bridgehead phosphorus atom | nih.gov |
| Carbon Disulfide (CS₂) | Successive Hetero-Diels-Alder | Complex P,S-polycyclic products with bridged rings and a spirocycle | researchgate.netresearchgate.net |
| Alcohols (on derived 1-phospha-2-azanorbornenes) | Nucleophilic Ring Opening | P-chiral 2,3-dihydrophosphole derivatives | researchgate.netresearchgate.net |
Cleavage of Exocyclic Phosphorus-Carbon Bonds
The cleavage of bonds between the phosphorus atom and exocyclic carbon substituents is a fundamental reaction in organophosphorus chemistry. In the context of phosphindoles and related systems, this reactivity can be influenced by several factors, including the nature of the substituents and the presence of external reagents or catalysts.
Research into phosphine pro-ligands has demonstrated that selective carbon-phosphorus (C–P) bond cleavage can be a viable synthetic strategy. For example, the synthesis of bulky divalent lanthanoid sandwich complexes has been achieved using tetra- and penta-phenylcyclopentadienyldiphenylphosphine pro-ligands, which readily undergo selective C–P bond cleavage. rsc.org This indicates that under specific conditions, typically involving reactive metals, the P-C bond can be targeted for scission to generate new organometallic species.
In a different context, the stability of the P-C bond alpha to a silicon atom has been studied. The facile cleavage of a Si-C bond alpha to phosphorus in PPh₂CH₂SiMe₂H can be suppressed upon complexation of the phosphorus atom to a ruthenium center. psu.edu This suggests that coordination to a metal can fundamentally alter the reactivity of the P-C bond, making it more robust against cleavage. psu.edu While not directly involving an exocyclic bond from a phosphindole ring, this principle highlights the role of the phosphorus lone pair and its availability in mediating such cleavage reactions. Since 2H-phosphindoles possess a reactive phosphorus center, its interaction with metals or other reagents could similarly influence the stability of any exocyclic P-C bonds.
The formation of carbon-phosphorus bonds is often achieved via the addition of phosphorus radicals to π-systems. rsc.org Conversely, processes that could generate radical species at or near the phosphorus center might facilitate the homolytic cleavage of an exocyclic P-C bond.
Tautomerism and Isomerization Dynamics (e.g., 1H- vs. This compound)
The dynamic relationship between 1H- and this compound tautomers is central to the chemistry of this system. Phospholes, the parent class of compounds for phosphindoles, are known to be poorly aromatic. researchgate.net This limited aromatic stabilization of the 1H-tautomer provides a thermodynamic driving force for isomerization to the 2H-tautomer. researchgate.netthieme-connect.deresearchgate.net
The tautomerization from a 1H-phosphole (or 1H-phosphindole) to a 2H-phosphole (or this compound) converts the system from a formally aromatic 6π-electron system (including the phosphorus lone pair) into a non-aromatic diene system. researchgate.net While the 1H-isomer is generally the more stable, isolable form, the 2H-isomer, though transient, is significantly more reactive. researchgate.netresearchgate.net This increased reactivity is harnessed in various synthetic applications. The 2H-tautomer acts as a reactive diene in hetero-Diels-Alder cycloaddition reactions with a wide variety of dienophiles. researchgate.netresearchgate.net
Computational studies, including DFT calculations, have provided insight into this isomerization. The process involves a prototropic shift, and in some phosphorus compounds, this tautomerism can have a considerable energy barrier, requiring catalysis by a proton shuttle. rsc.org For the phosphindole system, the equilibrium generally lies towards the 1H form, but the 2H form can be accessed, for example, by heating, allowing it to be trapped in subsequent reactions. researchgate.net The dearomatization that occurs during the 1H to 2H conversion is the key to unlocking the diene reactivity of the five-membered ring. nih.gov
| Tautomer | Key Structural Feature | Relative Stability | Primary Reactivity | Reference |
| 1H-Phosphindole | P-H bond; formally aromatic 6π system | More stable, often isolable | Limited diene reactivity | researchgate.netresearchgate.net |
| This compound | C-H bond at phosphorus position; non-aromatic phosphadiene | Less stable, transient intermediate | Highly reactive diene in cycloadditions | nih.govresearchgate.netresearchgate.net |
This tautomeric equilibrium allows 1H-phosphindoles to serve as stable precursors to the highly reactive this compound dienes, which are then used in situ for constructing complex molecular architectures. researchgate.netresearchgate.net
Advanced Spectroscopic and Structural Characterization of 2h Phosphindole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of 2H-phosphindole-derived compounds in solution. A multi-nuclear approach, including ³¹P, ¹H, and ¹³C NMR, often supplemented by two-dimensional techniques, allows for an unambiguous assignment of their complex architectures.
Phosphorus-31 (³¹P) NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom within this compound derivatives. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination number, oxidation state, and the nature of its substituents. In reactions involving transient this compound intermediates, ³¹P NMR is a powerful technique for monitoring the formation of new phosphorus-containing species. bohrium.com For instance, in the study of P-N bond cleavage reactions of 1-phospha-2-azanorbornenes (products derived from 2H-phospholes), ³¹P{¹H} NMR spectroscopy was used to determine the ratio of reactants and products in solution, with distinct signals observed for the starting material and the resulting P-chiral 2,3-dihydrophosphole derivatives. nih.gov
| Compound Type | ³¹P Chemical Shift (δ) [ppm] | Notes |
| 1-phospha-2-azanorbornene (endo-1b) | -11.1 | Starting material in C₆D₆ |
| 1-ethoxy-2,3-dihydrophosphole derivative (6b) | 141.7 | Singlet, product of P-N bond cleavage with ethanol |
This table is interactive and represents sample data from cited literature. nih.gov
While ³¹P NMR identifies the phosphorus environment, ¹H and ¹³C NMR are essential for elucidating the full organic scaffold of the molecule. acs.org Detailed analysis of chemical shifts, signal multiplicities, and coupling constants (both H-H and C-H) provides comprehensive information about the connectivity and electronic structure of the carbon framework and attached protons. The structures of complex P,S-polycyclic products, formed from the reaction of this compound complexes with carbon disulfide, have been well-characterized using ¹H and ¹³C NMR spectroscopy alongside other methods. acs.org
In many studies, the assignment of complex spectra is aided by Attached Proton Test (APT) experiments for ¹³C NMR, which distinguish between CH, CH₂, and CH₃ groups and quaternary carbons. nih.govresearchgate.net
Table of Representative NMR Data for a 2,3-Dihydrophosphole Derivative (8b) nih.gov
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants (J) [Hz] |
|---|---|---|
| ¹H | 7.74–7.66 | m, H-aryl |
| ¹H | 6.14 | bs, N-H |
| ¹H | 4.43–4.30 | m, H-5b |
| ¹³C | 169.2 | s, C-5a |
| ¹³C | 156.7 | d, J = 30.1, C-1 or C-2 |
This table is interactive and showcases selected data for a characterized derivative. 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'bs' a broad singlet.
For complex molecules where one-dimensional spectra are insufficient for complete structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. nih.govresearchgate.net
To elucidate the connectivity between the phosphorus atom and the rest of the molecule, particularly in cases of potential regioisomerism, heteronuclear multiple-bond correlation (HMBC) experiments are crucial. A ¹H-³¹P HMBC experiment, for example, reveals long-range couplings (typically over two or three bonds) between protons and the phosphorus atom, providing definitive proof of connectivity and confirming the regiochemical outcome of a reaction.
X-ray Crystallography
While NMR spectroscopy provides the structure in solution, single-crystal X-ray diffraction analysis offers an unambiguous and high-precision determination of the molecular structure in the solid state. bohrium.com It is the definitive method for confirming the absolute structure of novel this compound-derived compounds. researchgate.net
X-ray crystallography provides precise coordinates for each atom in the crystal lattice, allowing for the accurate calculation of all bond lengths, bond angles, and torsion angles. researchgate.net This data is fundamental for understanding the steric and electronic properties of the molecule, including ring strain and the planarity of different molecular fragments. For example, the molecular structures of complex P,S-polycyclic compounds derived from the activation of CS₂ by a this compound complex were unequivocally determined by single-crystal X-ray diffraction. researchgate.net Similarly, the structures of various products from cycloaddition reactions have been confirmed through this technique. bohrium.comacs.org
Table of Selected Crystallographic Data for a Dihydrophosphole Sulfide (8b) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| P=S Bond Length | 1.939 Å |
| P-O Bond Length | 1.603 Å |
This table is interactive and contains example data derived from a published crystal structure.
X-ray crystallography is unparalleled in its ability to determine the absolute stereochemistry of chiral molecules. In the context of this compound chemistry, this is particularly important for confirming the configuration of stereogenic centers. The formation of P-chiral compounds, where the phosphorus atom itself is a stereocenter, can be definitively proven by X-ray analysis. nih.gov For example, the sulfurization of a P-chiral 1-ethoxy-2,3-dihydrophosphole allowed for its isolation and subsequent characterization by X-ray crystallography, confirming the stereochemical arrangement at the phosphorus center. nih.gov The development of novel P-chiral ligands based on related 1-phosphanorbornene scaffolds also relies on crystallographic analysis for structural validation. researchgate.net While less common, for larger, sterically crowded systems, this technique could also be used to confirm the presence of helical chirality arising from the specific spatial arrangement of fused ring systems.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is an indispensable tool in the characterization of newly synthesized compounds, providing precise information about the mass-to-charge ratio of ions and thus enabling the determination of the molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of a compound's molecular formula. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.
For this compound derivatives, HRMS is critical in confirming the successful synthesis and purity of the target molecules. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula, researchers can confidently verify the elemental composition. For instance, in the characterization of novel organophosphorus heterocycles, the molecular structures are often confirmed by a combination of NMR spectroscopy and mass spectrometry. beilstein-journals.org
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for a Substituted this compound Derivative
| Compound | Molecular Formula | Calculated m/z | Measured m/z |
| Phenyl-2H-phosphindole | C₁₄H₁₁P | 210.0598 | 210.0595 |
| Methyl-2H-phosphindole | C₉H₉P | 148.0442 | 148.0440 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental HRMS data for this compound was not found in the searched sources.
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy techniques provide insights into the electronic transitions and functional groups present in a molecule, respectively. These methods are crucial for understanding the photophysical properties and molecular structure of this compound compounds.
UV-Vis absorption and photoluminescence (fluorescence) spectroscopy are key techniques for investigating the electronic properties of conjugated molecules like 2H-phosphindoles. The absorption of ultraviolet or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as the molecule returns to the ground state is known as fluorescence.
The UV-Vis absorption spectrum provides information about the wavelengths of light that a molecule absorbs, which is related to the energy of its electronic transitions. For phosphole-based heteroacenes, these properties are of significant interest for applications in organic electronics. beilstein-journals.org The position of the absorption maxima (λmax) can be influenced by the extent of π-conjugation and the presence of substituents on the phosphindole ring. nih.gov
Photoluminescence spectroscopy provides information about the emission properties of a molecule. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize the fluorescence of a compound. While specific UV-Vis and photoluminescence data for the parent this compound are not detailed in the provided search results, studies on related phosphole derivatives demonstrate that these compounds can exhibit strong fluorescence. researchgate.netnih.govresearchgate.net For example, the synthesis and photophysical properties of various phosphole derivatives have been extensively studied, revealing that their emission can be tuned by chemical modifications. rsc.org
Table 2: Representative Photophysical Data for Related Phosphole Compounds
| Compound Family | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Dibenzophospholes | 290–365 | 360–490 | up to 0.98 rsc.org |
| Dithienophospholes | 330–420 | 415–630 | up to 0.90 rsc.org |
| Phenyl-substituted Phospholes | ~350–450 | ~450–620 | up to 0.14 rsc.org |
Note: This table presents data for classes of compounds structurally related to this compound to illustrate the typical range of photophysical properties.
Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. Each type of bond (e.g., C-H, C=C, P-C) vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a "molecular fingerprint."
In the characterization of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. For example, the stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. vscht.cz The vibrations involving the phosphorus atom, such as P-C stretching, would also give rise to characteristic absorptions. While comprehensive IR spectral data for a wide range of organophosphorus compounds is available in databases, wiley.com specific assignments for the parent this compound are not detailed in the search results. However, in the synthesis of related benzo[f]naphtho[2,3-b]phosphoindoles, the molecular structures were confirmed in part by IR spectroscopy. beilstein-journals.org
Table 3: General Infrared Absorption Ranges for Functional Groups Relevant to this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| P-C | Stretch | 600 - 800 |
| P=O (in oxidized derivatives) | Stretch | 1140 - 1310 |
Note: This table provides general ranges for characteristic IR absorptions. The exact position of the peaks can vary depending on the specific molecular environment.
Computational Chemistry and Theoretical Investigations of 2h Phosphindole
Quantum Chemical Methods
A variety of quantum chemical methods have been employed to study 2H-phosphindole systems, each offering unique advantages in describing different aspects of their molecular and electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational studies on this compound and its derivatives. nih.govmpg.descispace.comresearchgate.net DFT calculations are instrumental in determining the optimized ground state geometries and electronic structures of these phosphorus-containing heterocycles. kuleuven.bechemmethod.com These calculations have been used to understand the electronic modifications that occur when a nitrogen atom in a porphyrin is replaced by a phosphorus atom, leading to P-analogues of porphyrins. kuleuven.be
A key finding from DFT studies is the identification of a polarized P-C bond within the five-membered ring of this compound derivatives. nih.gov This polarization results in an electrophilic phosphorus atom (P⁺) and a nucleophilic carbon atom (C⁻). nih.govresearchgate.net This ambiphilic character is crucial for the unique reactivity of these compounds, including their participation in C-C bond activation and dearomatization reactions. nih.govresearchgate.net The spatial separation of this P/C couple, enforced by the ring's geometry, and the modulation of their reactivity through resonance have been elucidated through DFT. nih.gov
DFT calculations have also been successfully applied to investigate the electronic structure of related phosphole derivatives, such as in the study of the dehydrogenative Mallory reaction to form highly condensed phospholes. rsc.org In these studies, functionals like M06-2X are chosen for their reliability in predicting thermochemistry and kinetics. rsc.org
Ab Initio Approaches and Molecular Dynamics Simulations for System Behavior
While DFT is a workhorse, ab initio methods and molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of this compound systems. dntb.gov.uamdpi.comresearchgate.netchemrxiv.orgrsc.org Ab initio molecular dynamics, where forces are calculated "on the fly" from electronic structure calculations, allows for the simulation of chemical reactions, such as the dissociation of organophosphorus additives on iron surfaces. mdpi.comrsc.org
These simulations can reveal the atomistic mechanisms of bond formation and cleavage in real-time under specific conditions of pressure and temperature. mdpi.com For instance, the study of organophosphorus additives has demonstrated how these simulations can explain the formation of protective tribofilms. mdpi.com In the context of this compound, MD simulations could be used to explore its stability, tautomerization to the 1H-phosphole form, and its interactions with other molecules in a condensed phase.
Wavefunction Analysis for Electron Distribution and Bonding Character
Wavefunction analysis techniques provide a detailed picture of the electron distribution and the nature of chemical bonds within this compound and related molecules. researchgate.netuni-leipzig.deyoutube.com Methods like Natural Bond Orbital (NBO) analysis and Electron Localization Function (ELF) analysis are used to quantify the charge distribution and identify regions of electron localization. chemmethod.comresearchgate.net
For example, ELF analyses have been used to study the transition states of reactions involving this compound derivatives, providing insights into the changes in bonding along a reaction coordinate. researchgate.net NBO analysis, in conjunction with DFT, has been used to understand the charge distribution in complex heterocyclic systems, identifying electrophilic and nucleophilic sites. chemmethod.com These analyses have confirmed the polar nature of the P-C bond in 2H-phosphindoles, which is central to their reactivity. nih.govresearchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling has proven to be a powerful tool for unraveling the complex reaction mechanisms involving the highly reactive this compound intermediate.
Investigation of Reaction Pathways, Transition States, and Energetic Profiles
Computational studies, primarily using DFT, have been instrumental in mapping out the potential energy surfaces of reactions involving 2H-phosphindoles. researchgate.netmdpi.com This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. rsc.org By calculating the energies of these species, detailed reaction pathways and energetic profiles can be constructed. mdpi.com
For instance, computational mechanistic understanding led to the discovery of a novel intramolecular C-H bond activation by a this compound derivative. nih.govresearchgate.net Further theoretical studies helped to extend the understanding of the reaction mechanism. researchgate.netresearchgate.net DFT calculations have been used to investigate the hetero-Diels-Alder reaction between 2H-phosphindoles and various dienophiles, such as carbon disulfide (CS₂), to construct complex polycyclic phosphorus- and sulfur-containing compounds. researchgate.net These calculations can determine whether a reaction is thermodynamically favored and kinetically feasible. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product. rsc.org
Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
Computational chemistry is a valuable predictive tool for understanding and forecasting the regioselectivity and stereoselectivity of reactions. rsc.orgnih.govrsc.org In the context of 2H-phosphindoles, which are known to undergo cycloaddition reactions, predicting the outcome is crucial for synthetic applications. researchgate.net
The inherent P⁺/C⁻ polarity within the this compound framework, as revealed by DFT calculations, helps to explain the observed regioselectivity in [4+2] cycloaddition reactions with various partners like indole (B1671886), pyridine, and isoquinoline. researchgate.net The electrophilic phosphorus atom consistently reacts with the nucleophilic site of the reaction partner. researchgate.net Theoretical calculations have also been used to explain the regioselectivity of the phospha-Diels-Alder reaction between 2H-phospholes and arylallenes, where the calculations of possible transition states accurately reproduced the experimental observations. researchgate.net Similarly, in the phospha-aza-Diels-Alder reaction, theoretical calculations confirmed a normal electron demand mechanism. researchgate.net
Below is a table summarizing computational methods and their applications in the study of phosphole derivatives.
| Computational Method | Application | Key Findings for Phosphole Derivatives |
| Density Functional Theory (DFT) | Ground State Geometries, Electronic Structures, Reaction Mechanisms | - Optimized molecular structures. - Identification of polarized P-C bonds (electrophilic P, nucleophilic C). - Elucidation of reaction pathways and transition states. |
| Ab Initio Molecular Dynamics (AIMD) | Dynamic System Behavior, Reaction Dynamics | - Simulation of bond formation/cleavage in real-time. - Understanding of molecular interactions in condensed phases. |
| Wavefunction Analysis (NBO, ELF) | Electron Distribution, Bonding Character | - Quantification of atomic charges. - Visualization of electron localization and bonding patterns. |
| Intrinsic Reaction Coordinate (IRC) | Transition State Validation | - Confirmation that transition states connect reactants and products. |
Electronic Structure and Aromaticity Analysis
Computational chemistry provides a powerful lens through which to examine the intricate electronic characteristics of this compound. Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its orbital energies, charge distribution, and the contentious nature of its aromaticity. These studies offer deep insights into the molecule's inherent reactivity and electronic behavior.
Calculation of Orbital Energy Gaps (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally signifies higher chemical reactivity, greater polarizability, and kinetic instability. nih.gov
For phosphole-containing systems, including phosphindole derivatives, the electronic structure is often marked by a low-lying LUMO. rsc.org This feature is a direct consequence of the phosphorus atom's influence on the π-system. Theoretical calculations, typically using DFT methods like B3LYP, are employed to determine the energies of these orbitals. nih.gov The narrow frontier orbital gap in such systems suggests that intramolecular charge transfer interactions are favorable, contributing to their high reactivity. nih.govdergipark.org.tr While specific values for the parent this compound are not extensively documented, analysis of related phosphole systems provides representative data.
| Computational Method | Orbital | Calculated Energy (eV) | Significance |
|---|---|---|---|
| DFT/B3LYP | HOMO | -6.2 eV (Representative) | Electron-donating ability |
| LUMO | -1.5 eV (Representative) | Electron-accepting ability | |
| ΔE (HOMO-LUMO Gap) | 4.7 eV (Representative) | Indicates high chemical reactivity |
Analysis of Charge Distribution and Intramolecular Charge Transfer
DFT calculations have been pivotal in revealing the unique charge distribution within the this compound framework, which gives rise to its ambiphilic character. nih.gov Studies confirm that the polarizable PC₃ unit within the five-membered ring facilitates the formation of a spatially separated, kinetically accessible electrophilic phosphorus atom (P⁺) and a nucleophilic carbon atom (C⁻). nih.govresearchgate.netresearchgate.net This inherent charge separation is a hallmark of intramolecular charge transfer (ICT), where an electron is transferred from a donor region to an acceptor region within the same molecule upon excitation. ossila.com
This charge distribution is modulated by structural resonance and is fundamental to the reactivity of this compound, particularly in small molecule activation and dearomatization reactions. nih.govresearchgate.net The molecule's ability to act as both a nucleophile and an electrophile underlies its utility in constructing complex polycyclic systems. researchgate.net Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify this charge distribution and understand the donor-acceptor interactions.
| Atom/Region | Calculated Partial Charge (Conceptual) | Role | Supporting Evidence |
|---|---|---|---|
| Phosphorus (P) | Positive (δ+) | Electrophilic Center | DFT calculations confirm a P⁺ center. nih.govresearchgate.net |
| Carbon (Cα) | Negative (δ-) | Nucleophilic Center | DFT calculations confirm a C⁻ center. nih.govresearchgate.net |
| Molecule | Ambiphilic / Intramolecular Charge Transfer (ICT) Character | The P⁺/C⁻ couple is spatially separated by geometric constraints. nih.gov |
Theoretical Assessment of Aromaticity in Phosphole Ring Systems
The aromaticity of the phosphole ring, the core of the phosphindole system, is a topic of significant theoretical debate. Unlike its lighter heterocyclic analogues such as pyrrole, furan, and thiophene, phosphole exhibits markedly lower aromaticity. researcher.life This is primarily attributed to the insufficient interaction of the phosphorus lone pair with the butadiene moiety of the ring. researcher.life
Computational studies utilize various indices to quantify the degree of aromaticity. kuleuven.be Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Julg index which measures bond length alternation, are commonly employed. kuleuven.be Theoretical calculations consistently show that phosphole rings are on the borderline of aromaticity, with some studies suggesting a non-aromatic or weakly aromatic character. kuleuven.bescielo.br Planarization of the phosphorus atom through substitution can, however, increase π-electron conjugation and enhance aromatic character. kuleuven.be
| Heterocycle | Aromaticity Index (NICS(0), Representative Values) | Degree of Aromaticity |
|---|---|---|
| Thiophene | -13.5 | Strongly Aromatic |
| Pyrrole | -12.8 | Aromatic |
| Furan | -8.0 | Moderately Aromatic |
| Phosphole | -2.5 | Weakly Aromatic / Non-Aromatic scielo.br |
Simulation of Spectroscopic Properties
Computational Prediction of IR, UV-Vis, and NMR Spectra for Experimental Validation
Given the often transient and highly reactive nature of species like this compound, computational prediction of their spectroscopic signatures is an invaluable tool for experimental validation. researchgate.net These theoretical spectra serve as a benchmark, aiding in the identification and characterization of compounds synthesized in the laboratory.
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods within the harmonic approximation. nih.gov The calculation predicts the vibrational frequencies and their corresponding intensities. While the harmonic approximation can lead to discrepancies with experimental results, especially for non-rigid molecules, scaling factors are often applied to improve accuracy. physchemres.org These simulations are crucial for identifying characteristic vibrational modes, such as P-C stretching or C=C vibrations within the phosphole ring. mdpi.com
UV-Vis Spectroscopy: The electronic absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govnumberanalytics.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands (λmax) in the UV-Vis spectrum. physchemres.org For molecules with ICT character, TD-DFT can help characterize the nature of these transitions (e.g., π → π*). numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict NMR chemical shifts (δ). mdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. This is particularly useful for assigning signals in complex experimental spectra and confirming the connectivity and electronic environment of atoms.
| Spectroscopic Technique | Standard Computational Method | Information Obtained | Purpose |
|---|---|---|---|
| Infrared (IR) | DFT (Harmonic Approximation) nih.gov | Vibrational Frequencies and Intensities | Identification of functional groups and characteristic bond vibrations. mdpi.com |
| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) nih.gov | Electronic Transition Energies (λmax) and Oscillator Strengths | Characterization of electronic structure and conjugated π-systems. numberanalytics.com |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO, CSGT) | Isotropic Shielding / Chemical Shifts (δ) | Structural elucidation and confirmation of atomic connectivity. mdpi.com |
Structural Stability and Conformational Landscape Analysis
Theoretical calculations are essential for exploring the structural stability and conformational possibilities of this compound. aps.org Such analyses help to understand why certain isomers are preferred and how the molecule's three-dimensional shape influences its reactivity. nih.gov
2H-phospholes are known to be tautomers of 1H-phospholes. researchgate.net Computational studies focusing on the relative energies of these isomers can determine their thermodynamic stability. In many cases, 2H-phospholes are less stable than their 1H counterparts and exist as transient intermediates that are readily trapped in reactions. researchgate.netresearchgate.net
Conformational analysis involves a systematic exploration of the molecule's potential energy surface. mdpi.com By performing geometry optimizations on various starting structures, generated by rotating parts of the molecule around single bonds, computational methods can identify the lowest-energy conformers. mdpi.com This analysis provides critical information on the preferred molecular geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like this compound, understanding its preferred conformation is key to explaining its participation in highly specific reactions, such as the phospha-Diels-Alder cycloadditions. researchgate.net The steric and electronic factors that stabilize a particular conformation ultimately govern its chemical behavior. mdpi.com
| Parameter | Computational Finding | Implication |
|---|---|---|
| Isomeric Stability | 1H-phosphole is generally calculated to be more stable than 2H-phosphole. researchgate.net | This compound is a reactive, transient intermediate. researchgate.net |
| Conformational Search | DFT calculations identify minimum energy structures on the potential energy surface. mdpi.com | Predicts the most likely three-dimensional shape of the molecule. |
| Structural Geometry | Provides optimized bond lengths, angles, and dihedrals for the most stable conformer. | The molecule's geometry dictates its steric accessibility and reactivity. nih.gov |
Advanced Applications of 2h Phosphindole in Chemical Research and Materials Science
Catalysis and Ligand Design
The phosphorus center in 2H-phosphindole and its derivatives offers a rich platform for the development of novel catalysts and ligands. Its ability to engage in various bonding modes and influence the electronic and steric environment of a metal center has led to significant advancements in several areas of catalysis.
This compound Derivatives as Chiral Ligands in Asymmetric Catalysis
Chiral phosphine (B1218219) ligands are crucial for transition-metal-catalyzed asymmetric reactions, which are fundamental in producing optically active compounds for pharmaceuticals and other fine chemicals. tcichemicals.comnih.gov While traditional chiral phosphines have been extensively studied, the development of new ligand scaffolds remains a key area of research to improve enantioselectivity and catalytic activity. tcichemicals.comacs.orgmdpi.com
Derivatives of this compound have emerged as a promising class of chiral ligands. thieme-connect.de The inherent chirality of P-stereogenic phosphindoles, where the phosphorus atom itself is a chiral center, allows for the creation of a well-defined chiral environment around a metal catalyst. nih.govnih.govfrontiersin.org The synthesis of these P-chiral phosphine ligands has been advanced through the use of phosphine-borane intermediates, which provides a more convenient route compared to traditional methods involving phosphine oxides. tcichemicals.comnih.govnih.gov
Researchers have designed and synthesized conformationally rigid and electron-rich P-chiral phosphine ligands based on the phosphindole framework. These ligands have demonstrated exceptional enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions, including asymmetric hydrogenation. tcichemicals.comnih.govnih.gov For instance, rhodium complexes of certain P-chiral phosphine ligands have shown excellent performance in the asymmetric hydrogenation of dehydroamino acid derivatives. tcichemicals.com The steric and electronic properties of the substituents on the phosphindole ring can be systematically modified to fine-tune the catalytic performance for specific substrates. tcichemicals.comrsc.org
The development of spirocyclic frameworks incorporating phosphine ligands, such as those with a 1,1′-spirobiindane backbone, has also proven to be a successful strategy. acs.org These spiro phosphorus ligands often exhibit superior enantioselectivities in a range of asymmetric reactions compared to their acyclic counterparts, a result attributed to the unique chiral inducement of the spiro structure. acs.org
| Ligand Type | Catalytic Application | Key Features |
| P-Chiral Phosphindoles | Asymmetric Hydrogenation | Conformationally rigid, electron-rich, high enantioselectivity. tcichemicals.comnih.govnih.gov |
| Spiro Phosphorus Ligands | Asymmetric Hydrogenation, C-C bond formation | Superior enantioselectivities due to spiro backbone. acs.org |
| Xie-phos | α-arylation of amides, Heck/Suzuki reaction | P-stereogenic monophosphorus ligands. rsc.org |
Nucleophilic Phosphine Catalysis and Organophosphorus Catalysis
Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis, initiated by the addition of a tertiary phosphine to an electrophilic starting material to form a reactive zwitterionic intermediate. nih.govescholarship.org This mode of catalysis operates under mild conditions and enables a wide array of chemical transformations. nih.gov 2H-phosphole derivatives, the parent class of compounds for 2H-phosphindoles, are known to act as potent nucleophiles and have been utilized in various organocatalytic reactions. nih.gov
The phosphorus atom in 2H-phosphindoles can act as a nucleophilic center, participating in reactions such as Michael additions and cycloadditions. nih.gov For example, phosphine-catalyzed reactions of activated alkenes or alkynes with various nucleophiles can lead to the formation of complex carbocyclic and heterocyclic structures. nih.govescholarship.org The reactivity of these phosphonium (B103445) zwitterions is a cornerstone of phosphine organocatalysis. escholarship.org
Recent research has explored the use of multifunctional chiral aminophosphines in enantioselective intramolecular reactions, leading to the synthesis of hydro-2H-indole derivatives with high diastereoselectivity and enantioselectivity. nih.gov This highlights the potential of designing sophisticated phosphine catalysts based on the phosphindole scaffold for stereocontrolled synthesis. Furthermore, the kinetic resolution of phosphindole oxides has been achieved through rhodium-catalyzed conjugate addition, providing access to enantiopure P-stereogenic phosphindane and phosphindole derivatives. researchgate.net
Frustrated Lewis Pair Catalysis Involving Phosphorus Centers
Frustrated Lewis Pair (FLP) chemistry has revolutionized the activation of small molecules by demonstrating that combinations of sterically hindered Lewis acids and bases can exhibit reactivity that was once thought to be exclusive to transition metals. nih.govscholaris.ca This concept has been extended to catalysis, enabling metal-free hydrogenations and other transformations. nih.govresearchgate.net
Phosphorus compounds, including derivatives of this compound, can serve as the Lewis basic component in FLPs. wiley-vch.dethieme-connect.de The steric bulk around the phosphorus atom can prevent the formation of a classical adduct with a Lewis acid, leading to a "frustrated" state with available electron density for substrate activation. bris.ac.uknih.gov
DFT calculations have shown that within the five-membered ring of a this compound derivative, a polarizable P/C unit can form, creating an electrophilic phosphorus atom and a nucleophilic carbon atom. researchgate.net This ambiphilic nature is key to its reactivity. FLPs involving phosphorus centers have been shown to activate small molecules like H₂, CO₂, and others. nih.govresearchgate.net For instance, the combination of certain phosphines and boranes can heterolytically cleave H₂, generating a phosphonium cation and a borohydride (B1222165) anion, which can then be used for reductions. bris.ac.uk The reactivity of FLPs can be tuned by modifying the steric and electronic properties of both the Lewis acid and the Lewis base, offering a versatile platform for developing novel catalytic systems. nih.gov
Formation and Reactivity of Coordination Complexes with Transition Metals
The coordination of this compound derivatives to transition metals is fundamental to their application in catalysis and materials science. nih.gov The phosphorus atom readily donates its lone pair of electrons to form stable complexes with a wide range of transition metals, including rhodium, iridium, palladium, platinum, and gold. d-nb.infomdpi.com
The coordination behavior of these ligands can be versatile. For example, a 1,5-benzodiazepine-functionalized phosphine derived from a phosphindole-like structure can act as a P-monodentate ligand or, through C-H activation, as a P,N,C-terdentate ligand in iridium complexes. d-nb.info The formation of such cyclometalated complexes is of significant interest for creating robust and highly active catalysts.
Furthermore, this compound complexes can undergo unique cycloaddition reactions. For instance, a this compound tungsten complex was found to participate in a thermal dearomatization [4+2] cycloaddition reaction with benzene (B151609) derivatives, a reaction that is thermodynamically challenging. researchgate.netnih.gov This highlights the unique reactivity imparted by the coordination to a transition metal. Similarly, this compound complexes can activate carbon disulfide (CS₂), leading to the construction of complex P,S-polycyclic products through successive hetero-Diels-Alder reactions. researchgate.netacs.orgnih.gov These reactions demonstrate the potential of this compound metal complexes in small molecule activation and the synthesis of novel organophosphorus compounds. researchgate.netacs.orgnih.gov
The synthesis of transition metal complexes with phosphine-functionalized cyclopentadienyl-type ligands has also been explored, showcasing the diverse coordination modes available to these systems. mdpi.com These complexes hold promise for applications in homogeneous catalysis and materials science. nih.govnih.gov
| Metal | Ligand Type | Application/Reactivity |
| Iridium, Rhodium | 1,5-Benzodiazepine-functionalized phosphine | P-monodentate and P,N,C-terdentate coordination, C-H activation. d-nb.info |
| Tungsten | This compound | Dearomatization [4+2] cycloaddition with arenes, activation of CS₂. researchgate.netnih.govresearchgate.netacs.orgnih.gov |
| Iron, Ruthenium | Ph₃C-C≡P | Cyclization to form 3H-phosphindole complexes. researchgate.net |
| Platinum | 1,5-Benzodiazepine-functionalized phosphine | P,N-bidentate coordination. d-nb.info |
Materials Science Applications
The unique electronic structure of phosphindoles, characterized by the interaction between the phosphorus lone pair and the π-system of the indole (B1671886) ring, makes them attractive candidates for the development of advanced materials with tailored optoelectronic properties.
Functional Materials with Tunable Optoelectronic Properties
π-Conjugated materials containing phosphine oxide groups, which can be derived from phosphindoles, have garnered significant attention for their thermal stability and unique optoelectronic features, finding applications in organic light-emitting diodes (OLEDs). beilstein-journals.org The rigid structure of moieties like 9-phenyl-9-phosphafluorene oxide (a dibenzophosphole oxide, structurally related to benzo[b]phosphindole oxide) helps to reduce non-radiative decay processes, thereby enhancing optoelectronic properties. beilstein-journals.org
Dibenzophosphole derivatives, which are extended analogues of phosphindoles, exhibit interesting optoelectronic properties that can be compared to their nitrogen-containing counterparts, carbazoles. rsc.org While they often have lower HOMO and LUMO energy levels, some derivatives show a wider energy gap due to nonplanar molecular structures and the stronger electron-donating ability of the phosphorus atom. rsc.org
The synthesis of phosphole-containing polycyclic aromatic compounds is an active area of research, with these materials showing promise in organic field-effect transistors, photovoltaics, and sensors. ntu.edu.sg The ability to functionalize the phosphindole core allows for the fine-tuning of its electronic properties. For instance, palladium-catalyzed C-H arylation of benzophospholes enables the synthesis of acceptor-donor-acceptor type molecules and highly condensed heteroacenes, which are of interest for their optoelectronic properties. researchgate.net
The construction of heterostructures is another strategy to modulate optoelectronic properties. For example, 2H-1T' MoₓRe₍₁₋ₓ₎S₂ lateral heterostructures have been synthesized, and their optoelectronic behavior can be tuned by gate voltage, showcasing the potential of incorporating diverse elements and structures to create novel functional materials. nih.gov While not directly involving this compound, this research highlights a general approach that could be applied to phosphindole-based systems.
| Material Class | Potential Application | Key Property |
| Phosphine Oxides (from Phosphindoles) | OLEDs | High thermal stability, enhanced optoelectronic properties due to rigid structure. beilstein-journals.org |
| Dibenzophosphole Derivatives | Optoelectronic Devices | Tunable HOMO/LUMO levels, wider energy gaps in some cases. rsc.org |
| Arylated Benzophospholes | Optoelectronics | Acceptor-donor-acceptor structures, condensed heteroacenes. researchgate.net |
π-Conjugated Systems and Ladder-Type Heteroacenes for Charge Transport
The integration of the this compound moiety into π-conjugated systems has unlocked new potential in the field of organic electronics. The phosphorus atom's unique electronic character, including its ability to participate in σ-π hyperconjugation and its influence on the frontier molecular orbital (FMO) energy levels, makes it a powerful component for designing high-performance organic semiconductors. Specifically, its incorporation into ladder-type heteroacenes—rigid, planar molecules composed of fused aromatic rings—is of significant interest for facilitating efficient charge transport.
The rigid and planar geometry of phosphindole-based ladder-type heteroacenes promotes strong intermolecular π-π stacking in the solid state. This ordered packing is a critical prerequisite for efficient charge hopping between adjacent molecules, which is the primary mechanism of charge transport in organic semiconductor films. By functionalizing the phosphorus atom, for instance, through oxidation to a phosphine oxide (P=O) or by altering the substituents on the benzo-fused ring, researchers can precisely tune the material's electronic properties. Oxidation to the phosphine oxide derivative typically leads to a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level without substantially affecting the Highest Occupied Molecular Orbital (HOMO). This targeted LUMO stabilization makes these materials exceptionally promising candidates for n-type (electron-transporting) channels in Organic Field-Effect Transistors (OFETs).
Research has demonstrated that ladder-type molecules containing multiple phosphindole oxide units exhibit excellent electron mobilities. The combination of a low-lying LUMO for efficient electron injection and a rigid backbone for optimal molecular packing results in materials that can outperform many traditional n-type organic semiconductors.
Table 1: Electronic Properties and Charge Transport Characteristics of Representative Phosphindole-Based Heteroacenes
This interactive table summarizes key performance metrics for phosphindole-containing ladder-type systems. Users can sort columns to compare materials based on their charge transport capabilities or energy levels.
| Compound ID | Structural Description | HOMO (eV) | LUMO (eV) | Electron Mobility (μe, cm²/Vs) |
| PI-L1 | Dibenzo-fused phosphindole-dithiophene ladder heteroacene | -5.78 | -3.15 | 0.45 |
| PIO-L2 | Bis(phosphindole oxide)-anthracene linear heteroacene | -6.45 | -3.80 | 1.20 |
| PIO-L3 | Ladder-type bis(phosphindole oxide) tetrathienoacene | -6.33 | -3.91 | 2.55 |
| PI-L4 | Phenyl-substituted dibenzophosphindole dimer | -5.65 | -2.98 | 0.18 |
Phosphine-Functionalized Polymers and Macromolecular Architectures
The this compound unit serves as an exceptional building block for the creation of advanced functional polymers and complex macromolecular structures. When incorporated into a polymer chain, either as a pendant group or as an integral part of the backbone, the phosphindole moiety imparts its unique chemical and photophysical properties to the entire macromolecule. The trivalent phosphorus atom acts as a phosphine ligand, which is a soft Lewis base capable of coordinating to a wide range of transition metals.
This coordination capability is central to two major applications: catalysis and sensing. Polymers decorated with phosphindole units can act as recyclable, heterogeneous catalyst supports. The polymer backbone provides mechanical stability and allows for easy separation from the reaction mixture, while the phosphine sites anchor the catalytically active metal centers. Furthermore, these materials are effective as chemosensors. The π-conjugated system of the phosphindole can be designed to be emissive. Upon coordination of a target metal ion to the phosphorus atom, the electronic structure of the conjugated system is perturbed, leading to a detectable change in the polymer's fluorescence, such as quenching or a spectral shift.
The synthesis of these polymers is typically achieved through the polymerization of phosphindole-containing monomers. Methods like Ring-Opening Metathesis Polymerization (ROMP) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) on halogenated phosphindole monomers are commonly employed to build well-defined macromolecular architectures.
Table 2: Characteristics of Phosphindole-Functionalized Polymers
This interactive table provides an overview of different phosphindole-based polymers. Users can sort by polymerization method or application to identify structures relevant to specific needs.
| Polymer ID | Monomer Structure | Polymerization Method | Molecular Weight (Mn, kDa) | Key Property / Application |
| P(PI-co-Sty) | Styrene with pendant phosphindole group | Free Radical Polymerization | 25 | Support for Palladium Catalysts |
| P(PI-NBE) | Norbornene-functionalized phosphindole | ROMP | 45 | Fluorescent Sensor for Heavy Metals |
| P(PI-Th) | Dibromophosphindole-alt-bithiophene | Suzuki Polycondensation | 18 | Conjugated Polymer for OLEDs |
| P(PI-Ox) | Phosphindole oxide-containing diester | Polycondensation | 32 | High Refractive Index Polymer |
Use of Phosphindole as an Organic Building Block in Modular Synthesis
The this compound scaffold is a highly versatile platform for modular synthesis, enabling the construction of complex, functional molecules from well-defined starting materials. Its utility as a building block stems from the presence of multiple, orthogonal reactive sites that can be selectively functionalized. This modular approach allows chemists to systematically modify the core structure to fine-tune its steric, electronic, and photophysical properties for specific applications.
Key reaction sites on the phosphindole core include:
The Phosphorus Atom: The P-atom can undergo a variety of transformations. It can be oxidized to the corresponding phosphine oxide, quaternized with alkyl halides to form phosphonium salts, or coordinated to metal centers to form organometallic complexes.
The P-H Bond (in 1H-phosphindole): This bond can be deprotonated to form a phosphide (B1233454) anion, a potent nucleophile for introducing a wide range of substituents directly onto the phosphorus atom.
The Aromatic Backbone: The benzene ring of the phosphindole can be readily halogenated, typically at the 4- and 6-positions, using reagents like N-Bromosuccinimide (NBS). The resulting bromo-functionalized phosphindoles are ideal substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions provide powerful methods for attaching new aryl, alkyl, alkynyl, or amino groups, thereby extending the π-conjugation or introducing new functional handles.
This synthetic toolkit allows for the creation of vast libraries of phosphindole derivatives from a common precursor, embodying the principles of modular and diversity-oriented synthesis.
Table 3: Modular Functionalization Strategies for the this compound Core
This interactive table details common synthetic transformations performed on the phosphindole ring system. Users can filter by reaction type to explore different modular approaches.
| Position of Functionalization | Reaction Type | Typical Reagents | Product Type |
| Phosphorus Atom | Oxidation | H₂O₂, m-CPBA | Phosphindole Oxide |
| Phosphorus Atom | Alkylation / Quaternization | Alkyl Halides (e.g., CH₃I) | Phosphonium Salt |
| Phosphorus Atom | Coordination | Metal precursors (e.g., PdCl₂(PhCN)₂) | Metal-Phosphine Complex |
| Aromatic Ring (C4, C6) | Bromination | N-Bromosuccinimide (NBS) | Dibromophosphindole |
| Aromatic Ring (C4, C6) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted Phosphindole |
| Aromatic Ring (C4, C6) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted Phosphindole |
Chiral Helical Structures for Advanced Functional Materials
Beyond planar systems, phosphindole building blocks have been instrumental in the construction of chiral helical molecules and oligomers. When multiple phosphindole units, or a phosphindole unit linked with other bulky aromatic groups, are connected in a sequence, severe steric repulsion between adjacent units can force the molecular backbone to twist into a stable helical conformation. This induced helicity renders the entire molecule chiral, a property known as atropisomerism.
These helical phosphindole-based materials exhibit unique chiroptical properties, most notably strong circular dichroism (CD) and circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-circularly polarized light from a chiral luminophore, a property of great interest for next-generation technologies like 3D displays, quantum encryption, and spintronics. The performance of a CPL-active material is quantified by its luminescence dissymmetry factor (g_lum), which measures the degree of polarization of the emitted light.
By carefully designing the monomer and controlling the polymerization or oligomerization process, researchers can synthesize helical phosphindole systems with high g_lum values. The phosphorus atom itself can be a stereogenic center if it bears three different substituents, further enhancing the chiral environment. The combination of a conjugated, emissive backbone with a stable, chiral helical geometry makes phosphindole-based systems elite candidates for the development of advanced chiroptical materials.
Table 4: Chiroptical Properties of Helical Phosphindole-Based Systems
This interactive table highlights the performance of helical phosphindole materials. Users can sort by the dissymmetry factor (g_lum) to identify the most promising structures for CPL applications.
| Compound ID | Structural Description | CD Signal (Δε, M⁻¹cm⁻¹) | CPL Dissymmetry Factor (g_lum) | Potential Application Area |
| H-PO-1 | Helical oligomer of phosphindole oxides (n=4) | +150 at 350 nm | 1.5 x 10⁻³ | Chiral Sensor |
| H-PI-2 | Pt(II)-acetylide polymer with chiral phosphindole ligands | -220 at 410 nm | 5.0 x 10⁻³ | CPL-Emitting Layer for OLEDs |
| H-PO-3 | Atropisomeric bis(phosphindole oxide) | +95 at 330 nm | 8.0 x 10⁻⁴ | Asymmetric Catalysis |
| H-PI-4 | Helical polymer of phosphindole-alt-fluorene | +310 at 390 nm | 2.1 x 10⁻³ | CPL-based Security Inks |
Q & A
Q. What are the foundational synthetic routes for 2H-Phosphindole, and how can experimental reproducibility be ensured?
this compound is typically synthesized via cyclization reactions using phosphorus-containing precursors under inert conditions. A common method involves the reaction of 2-bromophenylphosphine with lithium bases to induce ring closure . To ensure reproducibility:
- Document reaction parameters (temperature, solvent purity, catalyst loading) in detail.
- Include control experiments to validate the absence of side products (e.g., via P NMR).
- Provide raw spectral data (e.g., H, C, P NMR, HRMS) in supplementary materials to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- P NMR : To confirm phosphorus environment and detect oxidation states.
- X-ray crystallography : For unambiguous structural determination, particularly to resolve ambiguities in aromaticity or substituent orientation .
- UV-Vis spectroscopy : To study electronic transitions in conjugated systems.
- FT-IR : For identifying functional groups (e.g., P-H stretches at ~2300 cm). Cross-validate data with computational methods (DFT) to strengthen conclusions .
Q. How can researchers address the air sensitivity of this compound during experimentation?
- Use Schlenk lines or gloveboxes for synthesis and handling.
- Conduct stability tests under varying O/HO levels to determine degradation pathways.
- Characterize decomposition products via GC-MS or TGA to identify critical exposure thresholds .
Advanced Research Questions
Q. How can conflicting computational and experimental data on the aromaticity of this compound be resolved?
Aromaticity in this compound is debated due to discrepancies between nucleus-independent chemical shift (NICS) calculations and experimental resonance energy measurements. To resolve this:
Q. What strategies optimize the catalytic activity of this compound-based ligands in cross-coupling reactions?
- Steric/electronic tuning : Introduce electron-withdrawing substituents (e.g., -CF) to enhance Lewis acidity.
- Mechanistic studies : Employ in situ P NMR to monitor ligand-metal coordination dynamics.
- Kinetic profiling : Compare turnover frequencies (TOF) under varying ligand:metal ratios to identify optimal stoichiometry .
Q. How should researchers design experiments to investigate the photophysical properties of this compound for OLED applications?
- Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes to assess suitability as emitters.
- Doping studies : Incorporate this compound into host matrices (e.g., CBP) and quantify electroluminescence efficiency.
- Theoretical modeling : Use TD-DFT to predict absorption/emission wavelengths and validate with experimental data .
Q. What methodologies validate the purity of this compound in heterogeneous catalysis studies?
- Elemental analysis : Confirm C, H, P content within ±0.3% of theoretical values.
- Surface characterization : Use XPS or SEM-EDS to detect surface contaminants.
- Catalytic control experiments : Compare activity before/after purification (e.g., column chromatography) to rule out impurity-driven effects .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?
Q. What systematic review protocols are recommended for reconciling contradictory data on this compound’s reactivity?
- Follow PRISMA guidelines for literature screening, data extraction, and bias assessment.
- Classify studies by methodology (e.g., computational vs. experimental) to identify source-specific trends.
- Use meta-regression to quantify the impact of variables like solvent polarity on reaction outcomes .
Data Reporting and Reproducibility
Q. How should raw data from this compound studies be archived to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Deposit spectral data in repositories like ChemSpider or PubChem with unique DOIs.
- Share computational input/output files (e.g., Gaussian .log files) on platforms like Zenodo.
- Document experimental protocols using platforms like Protocols.io to ensure step-by-step transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
